molecular formula C7H3BrClNS B1365196 2-Bromo-6-chlorothieno[2,3-B]pyridine CAS No. 68236-35-1

2-Bromo-6-chlorothieno[2,3-B]pyridine

Cat. No.: B1365196
CAS No.: 68236-35-1
M. Wt: 248.53 g/mol
InChI Key: ZXVWVCBUASMPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chlorothieno[2,3-B]pyridine is a heterocyclic compound with the molecular formula C7H3BrClNS and a molecular weight of 248.53 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a thieno[2,3-B]pyridine ring system. It is commonly used in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

2-Bromo-6-chlorothieno[2,3-B]pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

“2-Bromo-6-chlorothieno[2,3-B]pyridine” is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-6-chlorothieno[2,3-B]pyridine are currently unknown. This compound is a specialty product for proteomics research

Pharmacokinetics

The compound’s molecular weight (24853 g/mol ) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chlorothieno[2,3-B]pyridine typically involves the bromination and chlorination of thieno[2,3-B]pyridine. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the thieno[2,3-B]pyridine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The compound is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chlorothieno[2,3-B]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thieno[2,3-B]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-chloropyridine: Similar structure but lacks the thieno ring.

    2-Chloro-6-bromopyridine: Similar structure with reversed positions of bromine and chlorine.

    2-Bromo-6-chlorothiophene: Similar structure but lacks the pyridine ring.

Uniqueness

2-Bromo-6-chlorothieno[2,3-B]pyridine is unique due to the presence of both bromine and chlorine atoms on a thieno[2,3-B]pyridine ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-bromo-6-chlorothieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-3-4-1-2-6(9)10-7(4)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVWVCBUASMPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(S2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471067
Record name 2-BROMO-6-CHLOROTHIENO[2,3-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68236-35-1
Record name 2-BROMO-6-CHLOROTHIENO[2,3-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 mole of 2-acetamido-5-bromothiophen was reacted with 1 mole dimethylformamide and 3 moles phosphorus oxychloride under reflux in tetrachloroethane for 3 hours at a temperature of 138° C. The compound of formula V in which R1 represents bromo, X represents chloro, and R2, R3 and R4 represent hydrogen was isolated in a yield of 66%. The remainder of the product was accounted for, mainly as unreacted starting material together with a small amount (ca 1%) of polymeric materials. The specified compound of formula V (2-bromo-6-chloro-thieno{2,3-b}-pyridine) was isolated from the crude product by chromatography on a short column of alumina using light petroleum spirit as eluant. The compound was recrystallised from ethanol and had a melting point of 116° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polymeric materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chlorothieno[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-chlorothieno[2,3-B]pyridine
Reactant of Route 3
2-Bromo-6-chlorothieno[2,3-B]pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-chlorothieno[2,3-B]pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-chlorothieno[2,3-B]pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-chlorothieno[2,3-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.